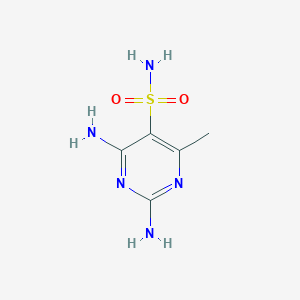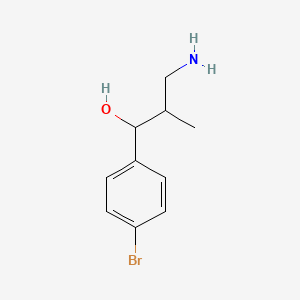
1-(Pyrrolidin-2-yl)but-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-yl)but-3-en-1-one is an organic compound featuring a pyrrolidine ring attached to a butenone moiety
Preparation Methods
The synthesis of 1-(Pyrrolidin-2-yl)but-3-en-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with but-3-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(Pyrrolidin-2-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-(Pyrrolidin-2-yl)but-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various medical conditions.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This can result in changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
1-(Pyrrolidin-2-yl)but-3-en-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidine ring but differs in its functional groups, leading to distinct chemical and biological properties.
Pyrrolidine-2,5-dione: Another derivative with unique reactivity and applications.
Prolinol: A related compound with significant use in medicinal chemistry.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-8(10)7-5-3-6-9-7/h2,7,9H,1,3-6H2 |
InChI Key |
QFEWAWHYYQCKNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)




![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)


![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

